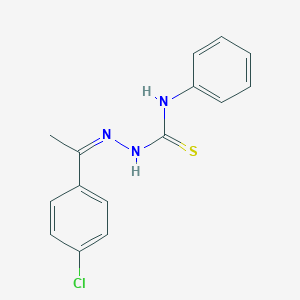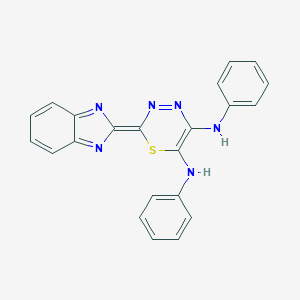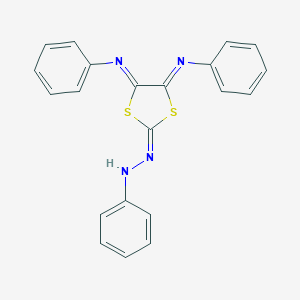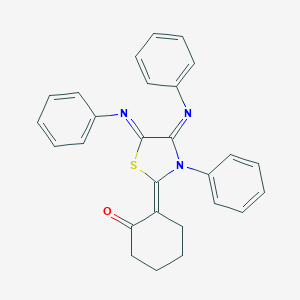
4'-Chloroacetophenone 4-phenyl thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Chloroacetophenone 4-phenyl thiosemicarbazone (abbreviated as CAPTSCl) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a thiosemicarbazone derivative of 4'-chloroacetophenone, which is commonly used as a tear gas agent. However, CAPTSCl has been found to have unique properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The exact mechanism of action of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone is not well-understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. One study found that 4'-Chloroacetophenone 4-phenyl thiosemicarbazone inhibited the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition led to a decrease in bacterial growth, suggesting that 4'-Chloroacetophenone 4-phenyl thiosemicarbazone may be useful as an antimicrobial agent.
Biochemical and Physiological Effects:
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been found to have antioxidant properties and has been shown to protect against oxidative stress in vitro. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have anti-inflammatory properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as anti-inflammatory agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been well-studied and its properties are well-understood, making it a useful tool for a variety of research purposes. However, there are also some limitations to the use of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone in lab experiments. It can be toxic at high concentrations and care must be taken when handling the compound. Additionally, its mechanism of action is not well-understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are a number of potential future directions for research involving 4'-Chloroacetophenone 4-phenyl thiosemicarbazone. One area of interest is the development of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies are needed to better understand the mechanism of action of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone and its potential applications in various areas of research. Finally, there is potential for the development of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone-based therapeutics for the treatment of various diseases, including cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone involves the reaction of 4'-chloroacetophenone with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to form the final compound. This synthesis method has been well-established in the literature and has been used to produce 4'-Chloroacetophenone 4-phenyl thiosemicarbazone in large quantities for research purposes.
Aplicaciones Científicas De Investigación
4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used in studies investigating the effects of various compounds on bacterial growth. Additionally, 4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been shown to have anticancer properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as cancer therapeutics.
Propiedades
Nombre del producto |
4'-Chloroacetophenone 4-phenyl thiosemicarbazone |
|---|---|
Fórmula molecular |
C15H14ClN3S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11- |
Clave InChI |
APWYTJSHGGPJOA-WQRHYEAKSA-N |
SMILES isomérico |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)



![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)